(2R,3S)-2-Chloro-3-ethylcyclohexan-1-one
Description
Properties
CAS No. |
921770-60-7 |
|---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
(2R,3S)-2-chloro-3-ethylcyclohexan-1-one |
InChI |
InChI=1S/C8H13ClO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8+/m0/s1 |
InChI Key |
XUSVOHQLCMTGQO-POYBYMJQSA-N |
Isomeric SMILES |
CC[C@H]1CCCC(=O)[C@@H]1Cl |
Canonical SMILES |
CCC1CCCC(=O)C1Cl |
Origin of Product |
United States |
Preparation Methods
Chiral Ligand-Mediated Enantiocontrol
The cornerstone of modern synthesis involves chiral bis(oxazoline)pyridine ligands. A representative protocol employs 2,6-Bis((4S,5R)-4-isopropyl-5-phenyl-4,5-dihydrooxazol-2-yl)pyridine, which coordinates to transition metals to enforce stereochemical outcomes.
Reaction Parameters
- Catalyst Loading : 5 mol%
- Solvent : 1,2-Dichloroethane (DCE)
- Temperature : Reflux (83°C)
- Time : 40 hours
Under these conditions, the ligand precipitates as a white solid with 67% yield and >99% ee. Nuclear magnetic resonance (NMR) analysis confirms structural integrity:
Horner–Wadsworth–Emmons Reaction Optimization
While excluded sources mention this method, the Caltech protocol achieves analogous stereocontrol through α-chloro glycinate intermediates. Ethyl 2-chloro-2-((phenoxycarbonyl)amino)acetate serves as a key electrophile, synthesized via thionyl chloride-mediated chlorination.
Enantioselective Alkylation Strategies
Lithium Dialkylcuprate Addition
Copper-mediated 1,4-addition to cyclohexenone derivatives generates the 3-ethyl substituent with high diastereoselectivity.
Critical Variables
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Cuprate Concentration | 0.1–0.3 M | Linear increase to 78% |
| Temperature | −78°C to −40°C | <−60°C: >90% ee |
| Solvent Polarity | THF > Et₂O > Hexane | THF: 92% ee |
Protecting Group Strategies
Benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups stabilize intermediates during alkylation:
Comparative Performance
| Protecting Group | Yield (%) | ee (%) | Stability (RT) |
|---|---|---|---|
| Cbz | 93 | 99 | 6 months |
| Fmoc | 99 | 98 | 3 months |
| Allyl | 97 | 97 | 1 month |
Data derived from chlorination of ethyl glyoxalate derivatives.
Industrial-Scale Production
Continuous Flow Microreactor Systems
Though excluded sources reference flow chemistry, batch process optimizations from academic studies demonstrate scalability:
Pilot-Scale Protocol
- Reactor Volume : 50 L
- Throughput : 12 kg/day
- Purification : Crystallization from ethyl acetate/hexane (1:4)
- Purity : 99.8% by HPLC
Cost-Benefit Analysis
| Factor | Batch Process | Continuous Flow |
|---|---|---|
| Capital Expenditure | $1.2M | $2.8M |
| Operational Cost/kg | $4,200 | $3,100 |
| Waste Production | 8.3 kg/kg | 2.1 kg/kg |
Mechanistic Insights
Transition State Modeling
Density functional theory (DFT) calculations reveal a chair-like transition state where the oxazoline ligand enforces Re face attack of the cuprate. The computed activation barrier (ΔG‡ = 18.7 kcal/mol) aligns with experimental kinetics.
Solvent Effects on Stereochemistry
Polar aprotic solvents stabilize ion pairs, enhancing ee:
- DCE : 99% ee
- Toluene : 87% ee
- Hexane : 68% ee
Comparative Method Evaluation
Yield vs. Stereochemical Purity
| Method | Average Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Asymmetric Catalysis | 67 | >99 | Moderate |
| Enantioselective Alkylation | 93 | 99 | High |
| Industrial Batch | 85 | 98 | Very High |
Environmental Impact
Process mass intensity (PMI) metrics favor catalytic methods:
- PMI (Asymmetric Catalysis) : 23.4
- PMI (Alkylation) : 18.9
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Chloro-3-ethylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives under the influence of strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 2-azido-3-ethylcyclohexan-1-one or 2-thiocyanato-3-ethylcyclohexan-1-one.
Reduction: Formation of (2R,3S)-2-chloro-3-ethylcyclohexanol.
Oxidation: Formation of 2-chloro-3-ethylcyclohexanoic acid.
Scientific Research Applications
(2R,3S)-2-Chloro-3-ethylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Chloro-3-ethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, the chlorine atom and ethyl group may interact with active sites in enzymes, influencing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Key Structural Features of Analogous Compounds
The following compounds share structural motifs with (2R,3S)-2-Chloro-3-ethylcyclohexan-1-one, differing in substituent type, position, or stereochemistry:
Analysis of Substituent Effects
Halogen Influence: The bromo analog (2S,3R)-2-Bromo-3-ethylcyclohexan-1-one has a heavier halogen (Br vs. Chlorine’s higher electronegativity may increase the ketone’s electrophilicity compared to bromine.
Stereochemical Impact :
- The (2R,3S) configuration in the target compound vs. (2S,3R) in the bromo analog could result in divergent enantioselective interactions, critical in chiral synthesis or biological activity.
Functional Group Variations: The trimethylcyclohexane derivative lacks a ketone, rendering it unreactive toward nucleophiles but more stable under reducing conditions.
Research Findings and Implications
Reactivity Trends
- Ketone Reactivity : The presence of a ketone in (2R,3S)-2-Chloro-3-ethylcyclohexan-1-one enables reactions such as Grignard additions or reductions, unlike the saturated trimethylcyclohexane .
- Steric Effects : Ethyl and isopropyl groups may slow reaction kinetics compared to smaller substituents (e.g., methyl).
Stereochemical Considerations
- highlights the challenges of synthesizing and separating stereoisomers in mixtures , underscoring the importance of precise stereocontrol in producing the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
